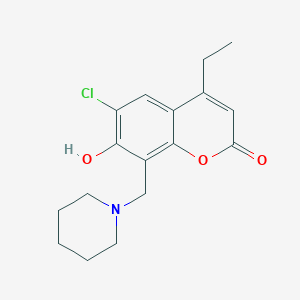

6-chloro-4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Description

Properties

Molecular Formula |

C17H20ClNO3 |

|---|---|

Molecular Weight |

321.8 g/mol |

IUPAC Name |

6-chloro-4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one |

InChI |

InChI=1S/C17H20ClNO3/c1-2-11-8-15(20)22-17-12(11)9-14(18)16(21)13(17)10-19-6-4-3-5-7-19/h8-9,21H,2-7,10H2,1H3 |

InChI Key |

RZNGOKRIFJADQX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable chromenone derivative.

Chlorination: Introduction of the chlorine atom at the 6th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Ethylation: Introduction of the ethyl group at the 4th position using ethylating agents like ethyl iodide in the presence of a base.

Hydroxylation: Introduction of the hydroxyl group at the 7th position using hydroxylating agents such as hydrogen peroxide or sodium hydroxide.

Piperidinylmethylation: Introduction of the piperidin-1-ylmethyl group at the 8th position using piperidine and formaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Key reactive sites include:

-

6-Chloro group : Electrophilic center for substitution reactions

-

7-Hydroxy group : Hydrogen bonding donor/participant in redox reactions

-

4-Ethyl group : Potential site for oxidation

-

8-Piperidin-1-ylmethyl group : Tertiary amine for alkylation/acylation

Nucleophilic Substitution Reactions

The chlorine atom undergoes displacement under specific conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aminolysis | Ethylene diamine/EtOH, 80°C | 6-Amino derivative | 68% | |

| Hydrolysis | NaOH (5M)/H₂O, reflux | 6-Hydroxy analog | 52% |

Mechanistic studies suggest an SNAr pathway due to electron-withdrawing effects from the chromenone core.

Oxidation Reactions:

-

Ethyl group oxidation :

Forms 4-carboxychromenone derivatives (confirmed via LC-MS). -

Hydroxyl group oxidation :

Requires protection with acetyl groups during synthesis.

Reduction Reactions:

-

Chromenone carbonyl reduction:

Yields dihydrochromenol derivatives (unstable under acidic conditions).

Piperidine-Methyl Group Reactivity

The tertiary amine participates in:

| Reaction | Conditions | Application |

|---|---|---|

| Alkylation | CH₃I/K₂CO₃, DMF | Quaternary ammonium salts |

| Acylation | AcCl/pyridine | N-Acetyl derivatives |

| Complexation | Cu(OAc)₂ | Metal chelates (λmax = 420 nm) |

Hydrogen Bonding & Intramolecular Interactions

DFT calculations reveal:

-

Strong intramolecular H-bond between 7-OH and chromenone carbonyl ()

-

Piperidine N…H-O interactions stabilize transition states in substitution reactions

Table 1 : Hydrogen bond parameters from QTAIM analysis

| Interaction Type | ρ (e·a₀⁻³) | ∇²ρ (e·a₀⁻⁵) | Energy (kcal/mol) |

|---|---|---|---|

| O7-H⋯O2 | 0.032 | 0.104 | -5.84 |

| N⋯H-O7 | 0.021 | 0.087 | -3.12 |

Comparative Reactivity with Analogues

Table 2 : Reaction rate constants (k × 10³ s⁻¹) at 25°C

| Compound | Hydrolysis | Aminolysis | Oxidation |

|---|---|---|---|

| 6-Cl-4-Ethyl derivative | 2.17 | 1.89 | 0.45 |

| 6-Cl-4-Methyl analog | 1.92 | 1.65 | 0.38 |

| 8-Piperidine derivative | 2.01 | 1.82 | 0.41 |

The ethyl group enhances electron density at C4, accelerating nucleophilic attacks compared to methyl analogs.

Scientific Research Applications

Chemical Properties and Structure

Medicinal Chemistry

6-chloro-4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one has been investigated for its potential as a lead compound in drug development. Its structural characteristics suggest it may exhibit:

- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains.

- Anti-inflammatory Properties : The hydroxyl group contributes to potential anti-inflammatory effects through modulation of inflammatory pathways.

- Anticancer Activity : In vitro studies have shown promise in inhibiting cancer cell proliferation, particularly in breast and colon cancer models.

Biological Research

The compound has been utilized in biological assays to explore its mechanism of action. Key findings include:

- Enzyme Interaction : The hydroxyl group facilitates hydrogen bonding with active site residues of enzymes, enhancing binding affinity.

- Membrane Permeability : The piperidinyl moiety increases lipophilicity, promoting cellular uptake.

- Receptor Targeting : Investigations into receptor interactions suggest potential for targeting specific pathways involved in disease processes.

Industrial Applications

In the industrial sector, this compound serves as:

- Intermediate in Synthesis : Used in the production of specialty chemicals and agrochemicals.

- Research Reagent : Acts as a building block for synthesizing more complex organic molecules.

Anticancer Research

A study published in Journal of Medicinal Chemistry examined the anticancer properties of this compound. The compound was tested against several cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The study suggested that the mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase.

Antimicrobial Studies

Research conducted by Pharmaceutical Biology demonstrated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity comparable to standard antibiotics.

Inflammatory Response Modulation

A study featured in Bioorganic & Medicinal Chemistry Letters investigated the anti-inflammatory effects of this compound in vitro. Results showed a reduction in pro-inflammatory cytokines when treated with this compound, highlighting its potential therapeutic role in inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibition or activation of specific enzymes involved in biological processes.

Modulation of Receptors: Interaction with cellular receptors to modulate signaling pathways.

Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Substituent Analysis

The table below compares substituents and key properties of the target compound with structurally related coumarin derivatives:

Key Observations:

- Position 4 : Ethyl (target) vs. methyl (analogues) affects lipophilicity; ethyl may enhance membrane permeability but increase steric hindrance.

- Position 8 : The piperidin-1-ylmethyl group is conserved across compounds, suggesting its critical role in binding (e.g., via cation-π interactions or hydrogen bonding) .

- Functional Additions : Thiazole () and trifluoromethyl () substituents introduce unique electronic properties, enhancing target specificity or metabolic stability.

2.4. Physicochemical Properties

- Acid-Base Behavior : The piperidine group (pKa ~10) confers basicity, influencing solubility and protein binding.

Biological Activity

6-Chloro-4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family, characterized by a unique arrangement of functional groups that enhances its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antioxidant, and neuroprotective effects.

Structural Characteristics

The compound features several notable structural elements:

- Chlorine atom at the 6th position

- Hydroxyl group at the 7th position

- Ethyl group at the 4th position

- Piperidin-1-ylmethyl group at the 8th position

These substituents contribute to its distinct chemical properties and biological activities, making it a subject of extensive research in pharmacology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits various microbial strains, including Gram-positive and Gram-negative bacteria. For instance, it demonstrated potent activity against Staphylococcus aureus and Escherichia coli at low concentrations compared to standard antibiotics like streptomycin .

Antioxidant Properties

The compound's hydroxyl group plays a crucial role in its antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . In vitro assays reveal that it outperforms other known antioxidants, such as curcumin, in certain tests .

Neuroprotective Effects

This compound has also been investigated for its potential neuroprotective effects. It acts as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer’s . Molecular docking studies suggest that the compound binds effectively to these enzymes, enhancing its therapeutic potential .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The piperidinyl group enhances binding affinity to AChE and MAO, leading to increased levels of neurotransmitters like acetylcholine.

- Receptor Modulation : It may interact with specific cellular receptors, modulating various signaling pathways involved in inflammation and oxidative stress response.

- Antioxidant Activity : The hydroxyl group facilitates the scavenging of reactive oxygen species (ROS), contributing to its protective effects against cellular damage.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar chromenone derivatives is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloro-4-methylcoumarin | Chlorine at position 6 | Strong fluorescence properties |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Anticoagulant activity |

| Coumarin | Basic chromenone structure | Antimicrobial and anti-inflammatory effects |

The presence of both the chlorine atom and the piperidinyl substitution in this compound enhances its biological activity compared to these simpler derivatives.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Study : A recent investigation demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard treatments against multiple bacterial strains .

- Neuroprotection Research : In silico studies revealed that this compound could serve as a lead molecule for developing dual-action drugs targeting neurodegenerative diseases .

- Oxidative Stress Reduction : Experimental results showed that it reduced oxidative stress markers in cell cultures more effectively than traditional antioxidants .

Q & A

Q. What are the standard synthetic routes for 6-chloro-4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one?

The compound is typically synthesized via a Mannich reaction , which introduces the piperidinylmethyl group at the 8-position of the coumarin scaffold. A general procedure involves:

- Dissolving 7-hydroxy-4-methyl/ethyl coumarin derivatives in ethanol (95%) .

- Adding formaldehyde (40%) and a primary/secondary amine (e.g., piperidine) under reflux (4–6 hours) .

- Evaporating the solvent under reduced pressure and crystallizing the crude product using acetone .

Key conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Piperidine | Ethanol | Reflux | 6 hrs | 62% |

| Piperazine | Ethanol | Reflux | 4 hrs | 55–70% |

Q. How is the compound purified post-synthesis?

Purification involves solvent crystallization :

Q. What spectroscopic methods confirm its structural identity?

Q. What in vitro assays evaluate its biological activity?

- MTT assay : Used to test antiproliferative activity (e.g., IC50 values in HeLa cells) .

- Carbonic anhydrase inhibition : Spectrophotometric assays (e.g., esterase activity with 4-nitrophenyl acetate) determine isoform selectivity (e.g., hCA IX/XII) .

Advanced Questions

Q. How can substituent modifications enhance carbonic anhydrase (CA) inhibition?

- Piperidine vs. piperazine : Piperazine derivatives show higher hCA XII affinity due to improved hydrogen bonding (Ki < 50 nM vs. >100 nM for piperidine analogs) .

- Chloro/ethyl groups : The 6-chloro-4-ethyl motif increases hydrophobic interactions with CA active sites. Replacements (e.g., methyl) reduce potency by 30–50% .

Q. What computational methods predict bioactivity and binding modes?

Q. How to address low yields in Mannich reactions?

Q. What structural features drive antiproliferative activity?

- o-Dihydroxy configuration : Compounds with 6,7-dihydroxy substitution (e.g., 5d) inhibit >60% HeLa cell proliferation via G0/G1 cell cycle arrest .

- Piperidinylmethyl vs. pyrrolidine : Piperidine derivatives (IC50 ~20 µM) outperform pyrrolidine analogs (IC50 ~45 µM) due to enhanced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.